Aluminum, [anilinato(2-)]chloro- (8CI)
Description
The compound "Aluminum, [anilinato(2-)]chloro- (8CI)" is an organoaluminum complex featuring an anilinato(2-) ligand and a chloride ligand. The term "8CI" refers to the Eighth Collective Index of the Chemical Abstracts Service (CAS), indicating its standardized nomenclature. The anilinato ligand is a deprotonated Schiff base derivative, likely formed via condensation of aniline with a carbonyl compound. Such complexes are of interest in coordination chemistry for their catalytic, optical, or biomedical properties .
Properties
CAS No. |
17381-40-7 |
|---|---|
Molecular Formula |
C6H5AlClN |
Molecular Weight |
153.545 |
IUPAC Name |
chloro(phenylimino)alumane |
InChI |
InChI=1S/C6H5N.Al.ClH/c7-6-4-2-1-3-5-6;;/h1-5H;;1H/q;+1;/p-1 |
InChI Key |
DHCQCVZAEMUUDY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)N=[Al]Cl |
Synonyms |
Aluminum, [anilinato(2-)]chloro- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Aluminum Phthalocyanine Derivatives
Example Compounds :
Structural Differences :
- Ligand Type: The target compound uses an anilinato ligand (mononuclear, Schiff base), whereas phthalocyanines are tetrapyrrolic macrocycles.
- Coordination Geometry : Phthalocyanines typically adopt square-planar or octahedral geometries, while anilinato complexes may favor tetrahedral or trigonal-planar configurations around aluminum.
Functional Differences :
- Applications : Phthalocyanine derivatives exhibit anti-cancer and anti-bacterial activity (), whereas anilinato complexes are more commonly studied for catalysis or polymerization (e.g., titanium analogs in ).
- Synthesis : Phthalocyanines require high-temperature lithiation (), whereas anilinato ligands form via Schiff base condensation at milder conditions ().
Table 1: Key Properties of Aluminum Complexes
Titanium-FI Catalyst Analogs
Example Compound :
Comparison :
- Metal Center : Titanium (IV) vs. Aluminum (III). Titanium complexes are often redox-active, whereas aluminum centers favor Lewis acid behavior.
- Ligand Similarity : Both use Schiff base ligands, but the Ti-FI catalyst incorporates bulky tert-butyl groups for steric stabilization, enhancing ethylene polymerization activity ().
- Reactivity : Titanium complexes catalyze olefin polymerization, while aluminum analogs may exhibit weaker catalytic activity unless paired with activators.
Comparison with Simpler Aluminum Chlorides
Aluminum Chloride (AlCl₃)
- Structure : A simple Lewis acid with a trigonal-planar geometry ().
- Applications : Widely used in Friedel-Crafts alkylation, as a coagulant (), or in antiperspirants ().
- Contrast: Unlike the anilinato complex, AlCl₃ lacks organic ligands and cannot engage in ligand-specific interactions (e.g., π-stacking or bioactivity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
